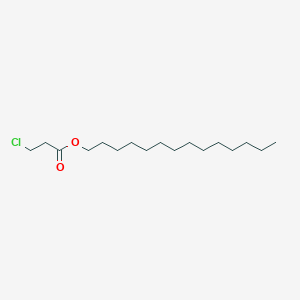

Tetradecyl 3-chloropropanoate

Description

Tetradecyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, where the hydroxyl group of the acid is replaced by a tetradecyl (C₁₄H₂₉) alkoxy group. Its molecular formula is C₁₇H₃₃ClO₂, with a molecular weight of approximately 304.9 g/mol.

For instance, tert-butyl 3-chloropropanoate (CAS 55710-80-0, ) shares the same ester backbone but features a branched tert-butyl group instead of a linear tetradecyl chain. The extended alkyl chain in this compound likely enhances its lipophilicity and thermal stability compared to shorter-chain analogs .

Properties

CAS No. |

64120-16-7 |

|---|---|

Molecular Formula |

C17H33ClO2 |

Molecular Weight |

304.9 g/mol |

IUPAC Name |

tetradecyl 3-chloropropanoate |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17(19)14-15-18/h2-16H2,1H3 |

InChI Key |

KUZUNHDCZIJWAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 3-chloropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Major Products Formed

Scientific Research Applications

Tetradecyl 3-chloropropanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradecyl 3-chloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and pathways . The ester bond in this compound allows it to act as a prodrug, releasing the active 3-chloropropanoic acid upon hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tetradecyl 3-chloropropanoate with structurally or functionally related compounds:

Structural and Functional Differences

- Alkyl Chain Length: this compound’s long alkyl chain enhances its solubility in nonpolar solvents compared to tert-butyl 3-chloropropanoate, which is more volatile due to its shorter chain .

- Reactivity: The chlorinated ester group in this compound is less reactive than the trichlorinated alkane group in 1,2,3-trichloropropane, which undergoes rapid hydrolysis and is associated with significant toxicity .

- Aromatic vs. Aliphatic Systems: Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate () contains aromatic rings, which confer UV stability and rigidity, unlike the flexible aliphatic chain of this compound .

Thermal and Analytical Properties

- Thermal Stability: Long-chain esters like this compound typically exhibit higher thermal stability than short-chain analogs. Thermogravimetric analysis (TGA) of similar compounds (, Table 2) shows mass loss profiles dependent on alkyl chain length and substituents .

- Crystallinity : Diffractometer data () suggest that linear esters may form more ordered crystalline structures compared to branched or aromatic derivatives, impacting their melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.